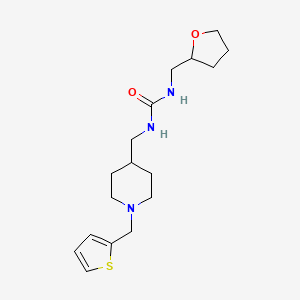
1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C17H27N3O2S and its molecular weight is 337.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : 278.37 g/mol
- CAS Number : 2034480-79-8
The structure includes a tetrahydrofuran ring and a thiophene ring, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, similar pyrazole derivatives have shown efficacy against various bacterial strains and fungi. The presence of the thiophene moiety is believed to enhance these activities due to increased lipophilicity and potential interactions with microbial membranes .
Anticancer Potential
Studies have demonstrated that compounds with similar structures possess anticancer properties. For example, pyrazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing significant inhibition of cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways. For instance, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation of lymphocytes, indicating potential use in autoimmune diseases .
The biological activity of this compound is hypothesized to involve interaction with specific targets within cells:
- Receptor Binding : The compound may bind to receptors or enzymes, altering their activity.
- Cell Membrane Interaction : The lipophilic nature of the thiophene ring may facilitate penetration into cell membranes, affecting cellular processes.
- Signal Transduction Modulation : It may influence signaling pathways related to inflammation and cancer progression.
Case Studies
Several studies highlight the biological implications of similar compounds:
- Antimicrobial Efficacy :
- Anticancer Activity :
-
Inflammatory Response :
- Inhibition studies revealed that certain analogs could reduce TNF-alpha production in activated macrophages by up to 40%, indicating anti-inflammatory properties.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
属性
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c21-17(19-12-15-3-1-9-22-15)18-11-14-5-7-20(8-6-14)13-16-4-2-10-23-16/h2,4,10,14-15H,1,3,5-9,11-13H2,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCMVAPKYKBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














